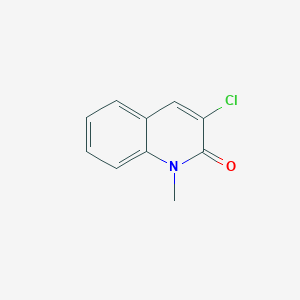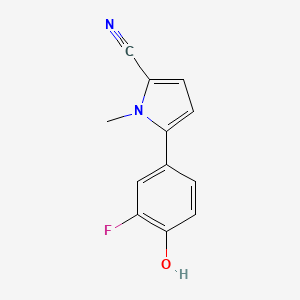
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a nitrile group attached to a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 1-methyl-1H-pyrrole-2-carbonitrile in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common nucleophiles include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 3-fluoro-4-oxophenyl derivatives.
Reduction: Formation of 5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-fluoro-4-hydroxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
3-fluoro-4-hydroxyphenylacetic acid: Contains an acetic acid group instead of a pyrrole ring and nitrile group.
3-fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a methoxy group and an aldehyde group instead of a pyrrole ring and nitrile group.
Uniqueness
5-(3-fluoro-4-hydroxyphenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to the combination of its fluorine atom, hydroxyl group, and nitrile group attached to a pyrrole ring
Eigenschaften
Molekularformel |
C12H9FN2O |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
5-(3-fluoro-4-hydroxyphenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9FN2O/c1-15-9(7-14)3-4-11(15)8-2-5-12(16)10(13)6-8/h2-6,16H,1H3 |
InChI-Schlüssel |
RDPOPDPPURGNLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C1C2=CC(=C(C=C2)O)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



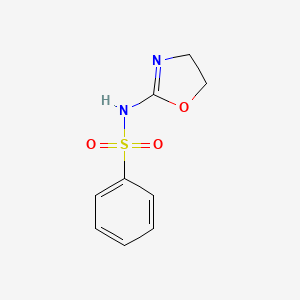
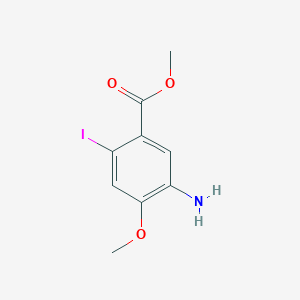

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
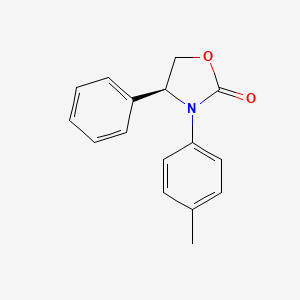
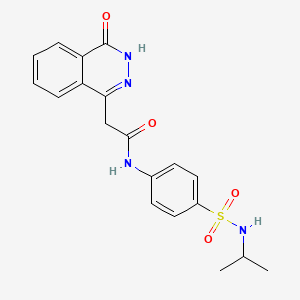
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)


